Methyl 13-iodotridecanoate: A Comprehensive Technical Guide
Methyl 13-iodotridecanoate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical overview of Methyl 13-iodotridecanoate, a long-chain functionalized fatty acid methyl ester. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous structures and established chemical principles to predict its chemical properties, spectral characteristics, and a viable synthesis route. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential application of this molecule in areas such as chemical biology, materials science, and drug development.
Predicted Chemical and Physical Properties
The chemical and physical properties of Methyl 13-iodotridecanoate have been estimated based on the known characteristics of long-chain fatty acid methyl esters (FAMEs) and iodoalkanes. Long-chain FAMEs are generally liquids or low-melting solids with low solubility in water and good solubility in organic solvents.[1][2] The presence of a terminal iodine atom is expected to significantly increase the molecular weight and density compared to its non-halogenated counterpart, leading to a higher boiling point due to stronger van der Waals forces.[3][4][5] Iodoalkanes are typically denser than water.[3]
Table 1: Predicted Physicochemical Properties of Methyl 13-iodotridecanoate
| Property | Predicted Value | Basis of Prediction |
| Molecular Formula | C₁₄H₂₇IO₂ | Calculated from structure |
| Molecular Weight | 354.27 g/mol | Calculated from atomic weights |
| Physical State | Liquid or low-melting solid at room temperature | Analogy with similar long-chain FAMEs and iodoalkanes[6] |
| Boiling Point | Significantly higher than Methyl tridecanoate | Increased molecular mass and van der Waals forces due to iodine[4][5] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., hexane, ether, acetone) | General solubility of FAMEs and haloalkanes[1][2][4] |
| Density | > 1.0 g/cm³ | General property of iodoalkanes[3] |
Proposed Synthesis and Experimental Protocols
As Methyl 13-iodotridecanoate is not a commercially common compound, a reliable synthesis protocol is essential for its study. A robust two-step synthetic route is proposed, starting from 13-bromotridecanoic acid. The first step involves a standard acid-catalyzed esterification, followed by a halogen exchange via the Finkelstein reaction, which is a highly efficient method for preparing alkyl iodides from chlorides or bromides.[7][8][9]
Logical Workflow for Synthesis
Caption: Proposed two-step synthesis of Methyl 13-iodotridecanoate.
Protocol 2.1: Step 1 - Esterification of 13-Bromotridecanoic Acid
This protocol describes the synthesis of the intermediate, Methyl 13-bromotridecanoate, using a Fischer esterification method.[10][11][12]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 13-bromotridecanoic acid.
-
Reagent Addition: Add an excess of methanol (e.g., 10-20 equivalents) to act as both reactant and solvent.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid mass).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-8 hours).
-
Workup: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude Methyl 13-bromotridecanoate can be purified further by column chromatography on silica gel if necessary.
Protocol 2.2: Step 2 - Finkelstein Reaction for Iodination
This protocol details the conversion of Methyl 13-bromotridecanoate to the final product, Methyl 13-iodotridecanoate. The Finkelstein reaction is an Sₙ2 reaction driven by the precipitation of the sodium bromide byproduct in acetone.[7][9][13]
-
Reaction Setup: In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve the Methyl 13-bromotridecanoate from Step 1 in dry acetone.
-
Reagent Addition: Add an excess (typically 1.5-3 equivalents) of sodium iodide (NaI).
-
Reaction: Heat the mixture to reflux with stirring. The formation of a white precipitate (NaBr) indicates the reaction is proceeding. Monitor the reaction by TLC until the starting bromide is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature and filter to remove the precipitated sodium bromide.
-
Purification: Evaporate the acetone from the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with water and a dilute solution of sodium thiosulfate (to remove any residual iodine), followed by brine.
-
Final Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 13-iodotridecanoate. Purity can be assessed by NMR and MS, with further purification by column chromatography if needed.
Predicted Spectral Data
The following tables summarize the predicted spectral characteristics for Methyl 13-iodotridecanoate, which are crucial for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts are based on established values for long-chain methyl esters and alkyl iodides.[14][15][16][17][18]
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.67 | Singlet | 3H | -COOCH₃ (Methyl ester protons) |
| ~ 3.20 | Triplet | 2H | -CH₂-I (Methylene protons α to iodine) |
| ~ 2.30 | Triplet | 2H | -CH₂-COO- (Methylene protons α to carbonyl) |
| ~ 1.85 | Multiplet | 2H | -CH₂-CH₂-I (Methylene protons β to iodine) |
| ~ 1.63 | Multiplet | 2H | -CH₂-CH₂-COO- (Methylene protons β to carbonyl) |
| ~ 1.25 - 1.40 | Broad Multiplet | 16H | -(CH₂)₈- (Bulk methylene chain protons) |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 174.2 | -C =O (Ester carbonyl carbon) |
| ~ 51.5 | -OC H₃ (Methyl ester carbon) |
| ~ 34.1 | -C H₂-COO- (Carbon α to carbonyl) |
| ~ 33.5 | -C H₂-CH₂-I (Carbon β to iodine) |
| ~ 28.0 - 29.5 | -(C H₂)ₙ- (Bulk methylene chain carbons) |
| ~ 25.0 | -C H₂-CH₂-COO- (Carbon β to carbonyl) |
| ~ 7.0 | -C H₂-I (Carbon α to iodine) |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the ester functional group and the alkyl iodide.[19][20][21][22][23]
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2925, 2855 | C-H stretch | Alkane chain |
| 1740 | C=O stretch | Ester |
| 1245, 1170 | C-O stretch | Ester |
| ~ 550 | C-I stretch | Alkyl iodide |
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak and characteristic fragmentation patterns for a long-chain methyl ester.[24][25][26]
Table 5: Predicted Key Mass Spectrometry Fragments
| m/z Value | Fragment Identity | Description |
| 354 | [M]⁺ | Molecular ion |
| 323 | [M - OCH₃]⁺ | Loss of the methoxy group |
| 227 | [M - I]⁺ | Loss of the iodine atom |
| 127 | [I]⁺ | Iodine cation |
| 74 | [CH₃OC(OH)=CH₂]⁺ | McLafferty rearrangement product (characteristic for methyl esters) |
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